Unique Indolyldisulfide Pharmacophore
Caulilexin A (2‑(methyldisulfanyl)‑1H‑indole‑3‑carbaldehyde) is the first and, to date, only cruciferous phytoalexin to incorporate an indolyldisulfide functional group. All previously known cruciferous phytoalexins—including brassinin, spirobrassinin, brassicanal C, isalexin, and arvelexin—contain thioether, dithiocarbamate, oxazoline, or nitrile motifs but never a disulfide bridge [1]. The –S–S–CH₃ group is both redox‑active and hydrolytically labile, conferring a unique chemical reactivity profile that is absent in the non‑sulfur caulilexin B, the nitrile caulilexin C, or the aldehyde brassicanal C [1].
| Evidence Dimension | Presence of indolyldisulfide pharmacophore |
|---|---|
| Target Compound Data | Indole‑2‑disulfide (C₁₀H₉NOS₂); confirmed by NMR, IR, HRMS |
| Comparator Or Baseline | All other known cruciferous phytoalexins (none contain a disulfide at the indole 2‑position) |
| Quantified Difference | Unique molecular scaffold; disulfide bridge absent in all comparators |
| Conditions | Structural elucidation by ¹H‑¹³C NMR, IR, high‑resolution mass spectrometry, and total synthesis |
Why This Matters
A never‑before‑seen pharmacophore enables exploration of structure–activity space inaccessible with existing cruciferous phytoalexins, directly influencing procurement decisions for antifungal lead‑discovery programs.
- [1] Pedras M.S.C., Sarwar M.G., Suchy M., Adio A.M. The phytoalexins from cauliflower, caulilexins A, B and C: Isolation, structure determination, syntheses and antifungal activity. Phytochemistry 67(14), 1503–1509 (2006). doi:10.1016/j.phytochem.2006.05.020 View Source
